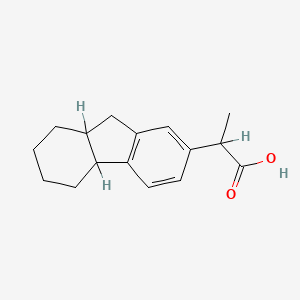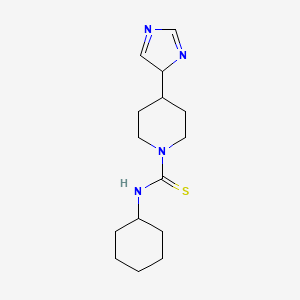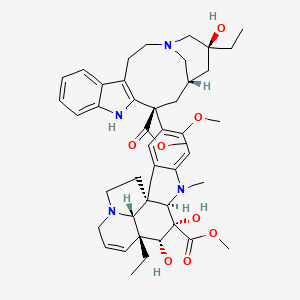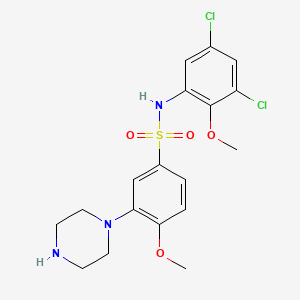![molecular formula C23H39NO2 B1237664 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide](/img/structure/B1237664.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide is an alkylbenzene.
Aplicaciones Científicas De Investigación
Antioxidant Activities
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide, due to its structural similarity with hydroxycinnamates like caffeic acid, may exhibit antioxidant properties. Hydroxycinnamates are known to render antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. They are abundant in various food groups and contribute to the antioxidant capacity of cereals, legumes, oilseeds, fruits, vegetables, and beverages (Shahidi & Chandrasekara, 2010).
Drug Development and Therapeutic Applications
The phenylpropanoid framework, which is closely related to the chemical structure of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide, is considered valuable for drug discovery programs. Caffeic acid, which shares structural similarity, has been extensively studied for its broad spectrum of biological activities and potential therapeutic applications. The scaffold has been used for developing new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. Its application extends to the cosmetic industry as well, due to its stabilizing properties (Silva, Oliveira, & Borges, 2014).
Targeted Drug Delivery in Cancer Therapy
The compound, due to its structural resemblance to HPMA copolymer-cyclic RGD conjugates, could be speculated to have potential in targeted drug delivery, particularly in cancer therapy. HPMA copolymer-RGD conjugates have shown increased tumor accumulation and decreased uptake in non-target organs like the liver and spleen. They have been used in the targeted delivery of radiotherapeutic agents and drugs like geldanamycin derivative, showing promise in tumor size reduction and increased tumor concentration of the free drug in preclinical models (Pike & Ghandehari, 2010).
Propiedades
Nombre del producto |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
|---|---|
Fórmula molecular |
C23H39NO2 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1 |
Clave InChI |
YLAZEWZHIRBZDA-REWPJTCUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)

![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)

![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)


![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)